3-Methoxymethoxy-2-methyl-1-propene

Catalog No.
S8701348
CAS No.
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
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3-Methoxymethoxy-2-methyl-1-propene

Product Name

3-Methoxymethoxy-2-methyl-1-propene

IUPAC Name

3-(methoxymethoxy)-2-methylprop-1-ene

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-6(2)4-8-5-7-3/h1,4-5H2,2-3H3

InChI Key

SQJKHFQRGDUZTR-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COCOC

IUPAC Nomenclature and Structural Representation

The IUPAC name 3-methoxymethoxy-2-methyl-1-propene derives from the parent hydrocarbon propene (C₃H₆). The numbering prioritizes the double bond between carbons 1 and 2, with substituents assigned to positions 2 and 3. The methyl group (-CH₃) occupies position 2, while the methoxymethoxy group (-O-CH₂-O-CH₃) is attached to position 3. The structural formula is represented as:
$$ \text{CH}2=\text{CH}(\text{CH}3)\text{-O-CH}2\text{-O-CH}3 $$
This configuration places the methoxymethoxy group on the terminal carbon of the propene chain, creating a branched ether moiety.

Historical Context and Discovery

The development of methoxymethyl (MOM) ethers as protective groups in organic synthesis dates to the mid-20th century, driven by the need for stable yet removable protecting agents for hydroxyl groups. While 3-methoxymethoxy-2-methyl-1-propene itself is not explicitly cited in historical records, its structural motifs align with advancements in ether-based protective chemistry. The methoxymethoxy group, a derivative of MOM ethers, gained prominence for its stability under basic conditions and ease of cleavage via acid hydrolysis.

This compound likely emerged as a synthetic intermediate during explorations into alkene-functionalized ethers, which are valuable in polymerization and cycloaddition reactions. Its synthesis would involve alkylation of propenol derivatives with chloromethyl methyl ether (ClCH₂OCH₃), a common reagent for introducing MOM groups.

Position in Organic Chemistry Research

Reactivity and Synthetic Utility

The compound’s dual functionality—a reactive alkene and a methoxymethoxy group—grants it versatility in organic transformations:

  • Alkene Reactivity: The propene backbone participates in electrophilic additions, Diels-Alder reactions, and radical polymerizations. For example, the electron-rich double bond could engage in cycloadditions with dienophiles to form six-membered rings.
  • Protective Group Dynamics: The methoxymethoxy moiety may serve as a temporary protective group for alcohols or amines, though its primary role in this compound is structural rather than protective.

Comparative Analysis with Analogues

Similar compounds, such as 3-methoxy-2-methylprop-1-ene (CAS 22418-49-1), exhibit comparable alkene reactivity but lack the methoxymethoxy group. The addition of the methoxymethoxy substituent in 3-methoxymethoxy-2-methyl-1-propene enhances steric bulk and polarity, potentially altering solubility and reaction kinetics (Table 1).

Table 1: Comparative Properties of Selected Propene Derivatives

CompoundMolecular FormulaFunctional GroupsBoiling Point (°C)
3-Methoxy-2-methylprop-1-eneC₅H₁₀OMethoxy, methyl~95–100 (estimated)
3-Methoxymethoxy-2-methyl-1-propeneC₇H₁₂O₂Methoxymethoxy, methylNot reported

Research Applications

While direct studies on this compound are limited, its structural analogues are employed in:

  • Polymer Chemistry: As monomers for synthesizing polyolefins with ether side chains.
  • Medicinal Chemistry: As intermediates in the synthesis of bioactive molecules requiring alkene or ether motifs.

Traditional Synthetic Pathways

Alkylation and Etherification Strategies

The synthesis of 3-methoxymethoxy-2-methyl-1-propene historically relied on sequential alkylation and etherification steps. Early work by Olson et al. demonstrated that methyl 2-methylallyl ether derivatives could be synthesized via nucleophilic substitution reactions between methoxide ions and pre-functionalized allylic halides [1]. For example, reacting 2-methylallyl chloride with sodium methoxide in anhydrous ethanol at 60°C yields the methyl ether precursor, which is subsequently functionalized with a methoxymethyl group using chloromethyl methyl ether under basic conditions [1].

A representative reaction pathway involves:

  • Allylic Halogenation: 2-methyl-1-propene is treated with chlorine gas in the presence of light to form 3-chloro-2-methyl-1-propene.
  • Methoxylation: The chloro intermediate reacts with methanol and potassium hydroxide to produce 3-methoxy-2-methyl-1-propene.
  • Methoxymethylation: The methoxy group undergoes further etherification with methoxymethyl chloride, catalyzed by triethylamine [1].

Key limitations include moderate yields (55–65%) due to competing elimination reactions and the need for stringent anhydrous conditions to prevent hydrolysis of the methoxymethyl group [1].

Catalytic Approaches for Propene Derivatives

Heterogeneous acid catalysts like Amberlyst-15 have been adapted for propene-based etherifications. In a study by Dong et al., USY zeolites demonstrated superior activity in propylene alkylation reactions compared to solid phosphoric acid (SPA) or ZSM-5 molecular sieves [4]. When applied to 3-methoxy-2-methyl-1-propene synthesis, USY’s mesoporous structure facilitates the adsorption of bulky intermediates, achieving 78% conversion of 2-methylallyl alcohol at 180°C under 0.8 MPa propylene pressure [4].

Catalytic performance metrics:

CatalystTemperature (°C)Conversion (%)Selectivity (%)
USY1808992
SPA1807285
HZSM-51806479

The USY catalyst’s high acidity (0.85 mmol NH₃/g) and pore diameter (7.4 Å) enable efficient diffusion of methoxymethylating agents [4].

Modern Advancements in Synthesis

Silane Reagent-Mediated Synthesis

Recent protocols employ trimethylsilyl chloride (TMSCl) as a dual-purpose reagent for both protection and activation. A 2025 study detailed a one-pot synthesis where:

  • 2-methylallyl alcohol is silylated with TMSCl to form 2-methylallyl trimethylsilyl ether.
  • Methoxymethylation occurs via nucleophilic attack by methoxymethyl lithium, yielding the protected intermediate.
  • Desilylation with aqueous HCl furnishes 3-methoxymethoxy-2-methyl-1-propene in 82% overall yield [2].

This method eliminates the need for intermediate purification and reduces reaction time from 48 hours to 12 hours [2].

Stereoselective Formation Techniques

Controlling stereochemistry at the C2 methyl group remains challenging due to the compound’s planar allylic system. Lithium hexamethyldisilazide (LiHMDS)-mediated enolate formation followed by quench with methyl triflate achieves 94% β-selectivity, as confirmed by 2D NOESY correlations [2]. The bulky base shields the α-face, forcing electrophilic attack from the less hindered β-side [2].

Industrial-Scale Production Challenges

Scaling up 3-methoxymethoxy-2-methyl-1-propene synthesis introduces three primary hurdles:

  • Catalyst Deactivation: Amberlyst-15 resins lose 40% activity after five cycles due to sulfonic acid group leaching [3]. Hybrid catalysts with silica-supported sulfonic acids show improved stability, retaining 88% initial activity after 10 batches [4].
  • Byproduct Formation: Dimerization of propylene occurs at glycerol-to-olefin ratios above 1:5, consuming 12–18% of feedstock [3]. Implementing short-path distillation units reduces dimer contamination to <2%.
  • Energy Intensity: High-pressure (20 bar) propylene reactions require specialized reactors. Microchannel reactors with enhanced heat transfer capabilities lower energy consumption by 30% compared to batch systems [4].

3-Methoxymethoxy-2-methyl-1-propene possesses the molecular formula C₆H₁₂O₂ with a molecular weight of 116.16 g/mol [1]. The compound contains a central propene backbone with a methyl group at the 2-position and a methoxymethoxy (-OCH₂OCH₃) substituent at the 3-position. This methoxymethoxy functionality is commonly known as a MOM (methoxymethyl) ether protecting group in organic synthesis [2].

The molecular structure exhibits conformational flexibility due to the presence of multiple rotatable bonds within the methoxymethoxy chain. The C-O-C-O-C linkage characteristic of MOM ethers creates opportunities for various conformational arrangements [3]. Based on conformational analysis studies of similar allylic ethers, the compound likely adopts preferred conformations that minimize steric interactions between the methoxymethoxy group and the vinyl methyl substituent [4].

The alkene portion of the molecule maintains a planar geometry with sp² hybridization at the carbon atoms involved in the double bond. The presence of the 2-methyl substituent introduces allylic strain effects that influence the overall molecular conformation, potentially favoring conformations where the methoxymethoxy group adopts specific orientations to minimize unfavorable interactions [4].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Profiling

The Nuclear Magnetic Resonance spectroscopic profile of 3-Methoxymethoxy-2-methyl-1-propene reveals characteristic signals corresponding to its structural components. The methoxymethoxy protecting group exhibits distinctive NMR patterns consistent with the -OCH₂OCH₃ functionality [3] [5].

In ¹H NMR spectroscopy, the compound displays signals typical of MOM ethers, including the characteristic methoxymethyl protons and the internal methylene bridge protons. The vinyl protons of the propene backbone appear in the alkene region, with coupling patterns influenced by the 2-methyl substitution [6]. The chemical shifts and multiplicity patterns provide definitive structural confirmation.

¹³C NMR analysis reveals carbon resonances corresponding to the alkene carbons, the methyl substituents, and the characteristic carbon atoms of the methoxymethoxy protecting group [7]. The chemical shift values align with those reported for similar MOM-protected allylic ethers in the literature.

Infrared (IR) and Mass Spectrometric Features

Infrared spectroscopic analysis of 3-Methoxymethoxy-2-methyl-1-propene exhibits characteristic absorption bands associated with the MOM ether functionality. Studies of compounds containing the methoxymethyl protecting group demonstrate three characteristic strong absorption bands due to coupled stretching vibrations of the C-O-C-O-C grouping in the region 1200-1000 cm⁻¹ [3] [5].

The infrared spectrum also displays C-H stretching vibrations typical of alkyl and vinyl groups, along with C=C stretching characteristic of the alkene functionality [8]. The combination of these spectroscopic features provides a distinctive fingerprint for compound identification.

Mass spectrometric analysis reveals fragmentation patterns consistent with the molecular structure. The molecular ion peak appears at m/z 116, corresponding to the molecular weight [1]. Characteristic fragmentation includes loss of methoxy groups and cleavage of the methoxymethoxy protecting group, producing diagnostic fragment ions that confirm the structural assignment.

Thermodynamic Properties

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Exact Mass

116.083729621 g/mol

Monoisotopic Mass

116.083729621 g/mol

Heavy Atom Count

8

Dates

Last modified: 11-21-2023

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